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Compound of Interest

Compound Name: 5-Chloro-2-phenoxynicotinic acid

CAS No.: 1189749-38-9

Cat. No.: B1389425

Get Quote

Executive Summary
5-Chloro-2-phenoxynicotinic acid (CAS: 1189749-38-9) is a highly valued intermediate in

medicinal chemistry and drug development. Its unique structural motif—a pyridine ring

functionalized with a carboxylic acid, a halogen, and a phenoxy group—makes it an ideal

precursor for synthesizing complex heterocyclic scaffolds, including 1-azaxanthones,

cyclooxygenase (COX) inhibitors, and novel anti-inflammatory agents[1][2].

The synthesis of this compound relies on the precise manipulation of electronic effects within

the pyridine ring. By leveraging the inherent regioselectivity of 2,5-dichloronicotinic acid,

chemists can execute a clean, transition-metal-free Nucleophilic Aromatic Substitution (SNAr)

to yield the target compound with high purity and scalability.

Mechanistic Pathway: Regioselective SNAr
The core chemical transformation is an SNAr reaction between3 and 4[4][3]. The success of

this pathway depends entirely on the electronic disparity between the two chlorine atoms on
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the pyridine ring:

Activation at C-2: The C-2 position is highly activated for nucleophilic attack. It is situated

ortho to the strongly electron-withdrawing carboxylic acid and alpha to the electronegative

pyridine nitrogen. When the phenoxide anion attacks C-2, it forms a Meisenheimer complex

where the negative charge is efficiently delocalized onto the pyridine nitrogen.

Inertness at C-5: The C-5 chlorine remains unreactive under standard SNAr conditions. It is

positioned meta to both the pyridine nitrogen and the carboxylic acid group, meaning it

cannot benefit from the resonance stabilization required to form a viable anionic

intermediate[5].

This intrinsic regioselectivity eliminates the need for expensive palladium or copper catalysts

(e.g., Ullmann-type couplings), allowing the reaction to proceed smoothly under basic

conditions in a polar aprotic solvent.

2,5-Dichloronicotinic Acid
+ Phenol

Base (e.g., K2CO3)
Solvent (DMF)

 Deprotonation Phenoxide Anion Attack
at C-2 Position

Meisenheimer Complex
(Stabilized by Pyridine N)

 SNAr Addition Chloride Elimination SNAr Elimination 5-Chloro-2-phenoxynicotinic Acid
(Product)

 Acidic Workup
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Figure 1: Logical SNAr mechanistic pathway for 5-chloro-2-phenoxynicotinic acid synthesis.

Quantitative Data & Process Optimization
The choice of base and solvent dictates the reaction kinetics and overall yield. Polar aprotic

solvents (like DMF or DMSO) are mandatory, as they solvate the counter-cation (e.g., K⁺ or

Na⁺) while leaving the phenoxide anion "naked" and highly nucleophilic.

The table below summarizes the quantitative optimization data for the synthesis of 5-chloro-2-
phenoxynicotinic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b048040
https://www.benchchem.com/product/b1389425/docs?utm_src=pdf-body-img#5-chloro-2-phenoxynicotinic-acid-a-comprehensive-synthesis-and-methodology-guide
https://www.benchchem.com/product/b1389425/docs?utm_src=pdf-body#5-chloro-2-phenoxynicotinic-acid-a-comprehensive-synthesis-and-methodology-guide
https://www.benchchem.com/product/b1389425/docs?utm_src=pdf-body#5-chloro-2-phenoxynicotinic-acid-a-comprehensive-synthesis-and-methodology-guide
https://www.benchchem.com/product/b1389425/docs?utm_src=pdf-body#5-chloro-2-phenoxynicotinic-acid-a-comprehensive-synthesis-and-methodology-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Base
(Equiv)

Solvent Temp (°C) Time (h) Yield (%)

Mechanis
tic
Observati
on

1
K₂CO₃

(2.5)
DMF 110 16 78

Standard

reliable

conditions;

easy

aqueous

workup.

2
K₂CO₃

(2.5)
DMSO 120 12 82

Faster

kinetics;

however,

DMSO

requires

extensive

washing.

3 NaH (2.2) THF 70 24 45

Poor

solubility of

the

carboxylate

salt limits

conversion.

4
Cs₂CO₃

(2.0)
DMF 100 10 85

Excellent

yield and

fast

reaction,

but higher

reagent

cost.

5 NaOH (3.0) H₂O/Xylen

e

150 24 60 Phase-

transfer

conditions;

moderate

yield due to
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side

hydrolysis.

Note: Entry 1 represents the optimal balance of cost, safety, and yield for scale-up operations.

Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a self-validating system. The

causality behind the liquid-liquid extraction and pH adjustments guarantees that only the

desired product is isolated.

During the reaction, the product exists as a highly water-soluble potassium carboxylate salt. By

washing the basic aqueous layer with an organic solvent (EtOAc), unreacted phenol and non-

polar impurities are stripped away. Subsequent acidification protonates the carboxylate,

drastically reducing its aqueous solubility and forcing the pure target compound to precipitate.

This phase-change behavior serves as an intrinsic validation of the chemical transformation.
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1. Phenoxide Formation

Mix Phenol + K2CO3 in DMF
Stir at RT for 30 min

2. SNAr Reaction

Add 2,5-Dichloronicotinic Acid
Heat to 110°C for 12-16 h

3. Quench & Extraction

Cool to RT, pour into ice-water
Wash with EtOAc

4. Acidification

Acidify aqueous layer to pH 2-3
Precipitate product

5. Isolation & Purification

Filter precipitate, wash
Recrystallize from EtOH/Water

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target

compound.

Step-by-Step Methodology (10 mmol Scale)
Preparation of the Nucleophile: Charge a 100 mL round-bottom flask equipped with a

magnetic stirrer and a reflux condenser with Phenol (1.03 g, 11 mmol) and anhydrous N,N-

Dimethylformamide (DMF, 20 mL). Add anhydrous Potassium Carbonate (K₂CO₃, 3.45 g, 25
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mmol). Stir the suspension at room temperature for 30 minutes to facilitate the formation of

potassium phenoxide.

SNAr Addition: Add 2,5-Dichloronicotinic acid (1.92 g, 10 mmol) to the reaction mixture in

one portion.

Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% acetic acid). The reaction is typically

complete within 12 to 16 hours.

Quench and Orthogonal Extraction (Self-Validation Step 1): Cool the mixture to room

temperature and pour it into 100 mL of crushed ice-water. Transfer to a separatory funnel

and extract with Ethyl Acetate (2 × 50 mL). Causality: Discard the organic layers; this step

removes unreacted phenol and any diaryl ether byproducts, leaving the water-soluble

potassium 5-chloro-2-phenoxynicotinate in the aqueous phase.

Acidification and Precipitation (Self-Validation Step 2): Transfer the aqueous layer to an

Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches

2.0–3.0. A dense white to off-white precipitate will form immediately, validating the

protonation of the carboxylic acid.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water (3 ×

20 mL) to remove residual salts and DMF, and dry under a high vacuum at 50 °C to afford 5-
chloro-2-phenoxynicotinic acid. (Expected Yield: 75-80%).

Analytical Validation
To confirm the structural integrity and purity of the synthesized 5-chloro-2-phenoxynicotinic
acid, the following analytical characterizations should be verified against standard reference

data[1]:

LC-MS (ESI-TOF): Calculated for C₁₂H₈ClNO₃ [M-H]⁻ m/z 248.01; Found m/z 248.05.

¹H NMR (400 MHz, DMSO-d₆):

13.50 (br s, 1H, COOH), 8.35 (d, J = 2.6 Hz, 1H, Py-H6), 8.18 (d, J = 2.6 Hz, 1H, Py-H4),
7.45 (t, J = 7.8 Hz, 2H, Ph-H), 7.23 (t, J = 7.4 Hz, 1H, Ph-H), 7.15 (d, J = 7.8 Hz, 2H, Ph-H).
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Appearance: White to off-white crystalline powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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